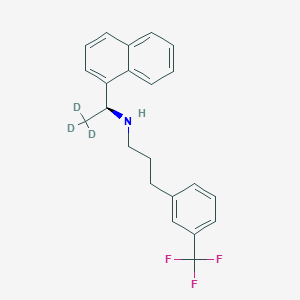

Moxifloxacin-d4 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAS Number: 186826-86-8 (unlabeled)

Aplicaciones Científicas De Investigación

Electrochemical Detection

Moxifloxacin HCl, a fluoroquinolone antibacterial agent, has been utilized in the development of a molecularly imprinted polymer for its specific recognition and quantification. This polymer was synthesized using moxifloxacin HCl as a template and applied in potentiometric-based PVC membranes for sensor creation. The sensor demonstrated effectiveness in determining moxifloxacin HCl in various forms including tablets and spiked human urine samples, with a sensor lifetime of four months (Hammam, Wagdy, & El Nashar, 2018).

LC-MS/MS Method Development

A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed to determine moxifloxacin in dried blood spots, which is significant for therapeutic drug monitoring of multidrug-resistance tuberculosis. This method was validated for various parameters, showing potential for widespread TDM application (Vu et al., 2011).

Spectrophotometric Estimation Techniques

Spectrophotometric methods have been developed for the simultaneous estimation of moxifloxacin hydrochloride with other substances like doxorubicin hydrochloride and vinblastin sulphate. These methods offer a simple, accurate, and precise way for routine analysis (Pradhan et al., 2015).

Interaction with Calf Thymus DNA

A study investigating moxifloxacin’s interaction with calf thymus DNA through fluorescence quenching revealed insights into its binding mechanism. The results suggested hydrogen bonding and Van der Waals forces as the primary interaction forces, providing a foundation for further antibiotic drug studies (Lv et al., 2014).

UV Spectrophotometric Methods in Ophthalmic Preparations

UV spectroscopic methods have been developed for the simultaneous determination of moxifloxacin and other compounds in ophthalmic preparations. These methods are simple, accurate, eco-friendly, and reproducible, making them suitable for concurrent determination in ophthalmic solutions (Chohan et al., 2019).

Corrosion Inhibition

Moxifloxacin has been investigated as a green corrosion inhibitor for carbon steel in acidic solutions. This research found moxifloxacin to be an efficient inhibitor, offering insights into its potential application in corrosion control (Fouda, Shalabi, & E-Hossiany, 2016).

Antibacterial Activity and Characterization

The antibacterial activity of moxifloxacin has been extensively characterized, including its use in ophthalmic solutions and against various mycobacteria. Studies have highlighted its broad-spectrum activity and potential in treating bacterial infections (Miller, 2008; Keating & Scott, 2004; Gillespie & Billington, 1999).

Propiedades

Nombre del producto |

Moxifloxacin-d4 HCl |

|---|---|

Fórmula molecular |

C21H20D4FN3O4.HCl |

Peso molecular |

441.92 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.